An In-depth Technical Guide to the Synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol
An In-depth Technical Guide to the Synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document details the core synthetic methodologies, experimental protocols, and characterization data for this compound.
Introduction
7-Methoxy-2-phenyl-quinolin-4-ol, also known as 7-methoxy-2-phenyl-4-quinolone, belongs to the quinoline class of heterocyclic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the methoxy and phenyl substituents on the quinoline core of the target molecule makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol [1] |
| IUPAC Name | 7-methoxy-2-phenyl-1H-quinolin-4-one[1] |
| CAS Number | 20430-72-2[1] |
| Appearance | Solid |
Synthetic Pathway: The Conrad-Limpach Synthesis
The most common and effective method for the synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol is the Conrad-Limpach synthesis.[2][3][4][5] This classical reaction involves two key steps:
-
Condensation: The reaction is initiated by the condensation of an aniline derivative, in this case, m-anisidine (3-methoxyaniline), with a β-ketoester, ethyl benzoylacetate. This step forms an enamine intermediate, ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate.
-
Thermal Cyclization: The enamine intermediate then undergoes a high-temperature intramolecular cyclization to form the final quinolin-4-ol product. This step typically requires a high-boiling solvent to facilitate the ring closure.
The overall reaction is a combination of an addition and a rearrangement reaction.[5]
Reaction Scheme:
Experimental Protocols
The following protocols are based on the general principles of the Conrad-Limpach synthesis and may require optimization for specific laboratory conditions.
Step 1: Synthesis of Ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate (Enamine Intermediate)
Materials:
-
m-Anisidine (3-methoxyaniline)
-
Ethyl benzoylacetate
-
Ethanol (optional, as solvent)
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of m-anisidine and ethyl benzoylacetate.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is typically heated at a moderate temperature (e.g., 80-100 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The product may crystallize upon cooling or can be isolated by removal of any solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol via Thermal Cyclization
Materials:
-
Ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)
Procedure:
-
In a suitable high-temperature reaction vessel equipped with a reflux condenser and a thermometer, dissolve the enamine intermediate in a high-boiling point solvent.
-
The mixture is heated to a high temperature, typically around 250 °C, and maintained at this temperature for a specific period (e.g., 30 minutes to 2 hours).[3][5] The optimal temperature and time should be determined experimentally.
-
During the reaction, ethanol, a byproduct of the cyclization, will distill off.
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The solid product that precipitates upon cooling is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.
-
Further purification can be achieved by recrystallization from a solvent such as ethanol or acetic acid.
Characterization Data
The synthesized 7-Methoxy-2-phenyl-quinolin-4-ol should be characterized to confirm its identity and purity.
Physicochemical Data:
| Parameter | Value | Reference |
| Melting Point | Not explicitly found in search results. | |
| Yield | Not explicitly found in search results. |
Spectroscopic Data:
-
¹H NMR: While a specific spectrum for the final product was not found, the general regions for proton signals can be predicted. Aromatic protons would appear in the downfield region (typically 7-8.5 ppm). The methoxy group protons would be a singlet around 3.8-4.0 ppm. The proton on the nitrogen and the hydroxyl group may be broad and their chemical shifts can vary.
-
¹³C NMR: A ¹³C NMR spectrum is available for 7-Methoxy-2-phenyl-1H-quinolin-4-one. The spectrum would show signals for the aromatic carbons, the carbonyl carbon (or the carbon bearing the hydroxyl group in the enol form), and the methoxy carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for N-H and O-H stretching (if in the quinolin-4-ol tautomeric form), C=O stretching (if in the quinolin-4-one tautomeric form), C=C and C=N stretching in the aromatic system, and C-O stretching for the methoxy group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (251.28 g/mol ).
Signaling Pathways and Logical Relationships
The synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol follows a logical progression of chemical transformations. The Conrad-Limpach reaction mechanism involves several key steps that can be visualized as a signaling pathway of chemical reactivity.
Conclusion
The Conrad-Limpach synthesis provides a reliable and well-established route for the preparation of 7-Methoxy-2-phenyl-quinolin-4-ol. This technical guide outlines the fundamental principles, a general experimental framework, and the expected characterization of the final product. Researchers and scientists can utilize this information as a foundation for their own synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity. The availability of this synthetic route allows for further exploration of the biological activities of this and related quinoline derivatives in the context of drug development.
References
- 1. 7-Methoxy-2-phenyl-quinolin-4-ol | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. synarchive.com [synarchive.com]
- 4. scribd.com [scribd.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
